molecular formula C31H29NO8 B12316615 4-Nitrophenyl6-O-trityl-a-D-glucopyranoside

4-Nitrophenyl6-O-trityl-a-D-glucopyranoside

Cat. No.: B12316615
M. Wt: 543.6 g/mol
InChI Key: HUYKQPASBOHHIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The trityl group is used to protect the 6-OH position of the glucopyranoside . Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside involves its interaction with specific enzymes that recognize the alpha-D-glucopyranoside moiety. The trityl group protects the compound during enzymatic reactions, allowing for precise studies of enzyme activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is unique due to its trityl protection, which provides stability and specificity in enzymatic assays. This makes it particularly valuable in research settings where precise control over reaction conditions is required .

Properties

Molecular Formula

C31H29NO8

Molecular Weight

543.6 g/mol

IUPAC Name

2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2

InChI Key

HUYKQPASBOHHIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O

Origin of Product

United States

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